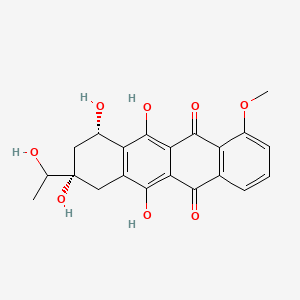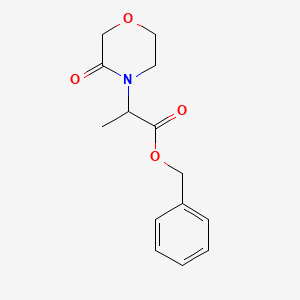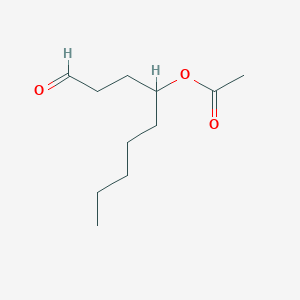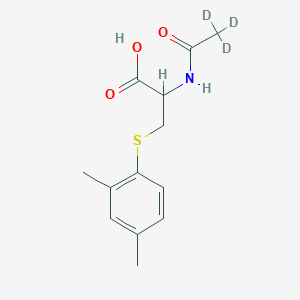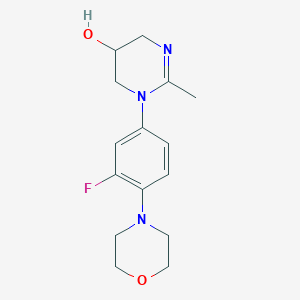
1-(3-Fluoro-4-morpholinophenyl)-2-methyl-1,4,5,6-tetrahydropyrimidin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluoro-4-morpholinophenyl)-2-methyl-1,4,5,6-tetrahydropyrimidin-5-ol is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluoro-substituted phenyl ring and a morpholine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-morpholinophenyl)-2-methyl-1,4,5,6-tetrahydropyrimidin-5-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-fluoro-4-morpholinoaniline with appropriate reagents to form the desired product. The reaction conditions often include the use of solvents such as hexane and polar solvents, along with reagents like n-butyllithium and potassium phthalimide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps to avoid the formation of sensitive intermediates and to streamline the reaction stages. The use of advanced techniques and equipment in industrial settings helps achieve efficient and cost-effective production .
化学反応の分析
Types of Reactions
1-(3-Fluoro-4-morpholinophenyl)-2-methyl-1,4,5,6-tetrahydropyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoro and morpholine groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
科学的研究の応用
1-(3-Fluoro-4-morpholinophenyl)-2-methyl-1,4,5,6-tetrahydropyrimidin-5-ol has several scientific research applications:
作用機序
The mechanism of action of 1-(3-Fluoro-4-morpholinophenyl)-2-methyl-1,4,5,6-tetrahydropyrimidin-5-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex essential for bacterial reproduction . This mechanism is similar to that of other antibacterial agents like linezolid .
類似化合物との比較
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
3-Fluoro-4-morpholinoaniline: A precursor compound used in the synthesis of various derivatives.
N-(1-(3-Fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides: Compounds with antibacterial properties.
Uniqueness
1-(3-Fluoro-4-morpholinophenyl)-2-methyl-1,4,5,6-tetrahydropyrimidin-5-ol stands out due to its unique combination of a fluoro-substituted phenyl ring and a morpholine moiety, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C15H20FN3O2 |
|---|---|
分子量 |
293.34 g/mol |
IUPAC名 |
1-(3-fluoro-4-morpholin-4-ylphenyl)-2-methyl-5,6-dihydro-4H-pyrimidin-5-ol |
InChI |
InChI=1S/C15H20FN3O2/c1-11-17-9-13(20)10-19(11)12-2-3-15(14(16)8-12)18-4-6-21-7-5-18/h2-3,8,13,20H,4-7,9-10H2,1H3 |
InChIキー |
JOXVAKKZRWTUQB-UHFFFAOYSA-N |
正規SMILES |
CC1=NCC(CN1C2=CC(=C(C=C2)N3CCOCC3)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-[(3,4-Dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoic acid](/img/structure/B13863160.png)


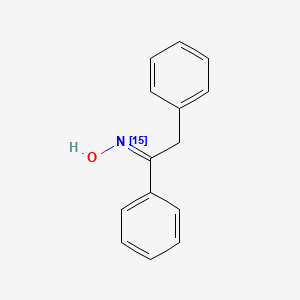
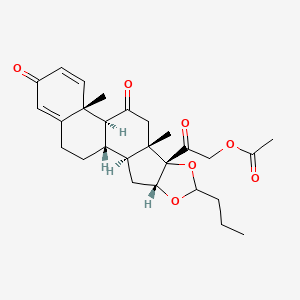
![9-Benzyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13863194.png)
![4-[[[(Butyl-d9-amino)carbonyl]amino]sulfonyl]-benzoic Acid Ethyl Ester](/img/structure/B13863201.png)

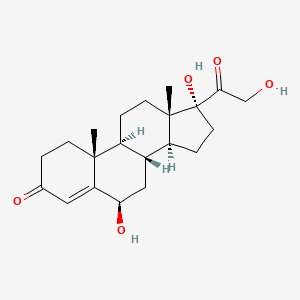
![(3aR,6R,6aR)-6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13863224.png)
